N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Description
N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a structurally complex compound featuring a cyclohexanecarboxamide core modified with a tetrazole substituent at the 1-position and a 4-methylthiazole ring in an (E)-configured imine linkage. This compound’s hybrid architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic recognition motifs.
Properties
Molecular Formula |
C12H16N6OS |
|---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C12H16N6OS/c1-9-7-20-11(14-9)15-10(19)12(5-3-2-4-6-12)18-8-13-16-17-18/h7-8H,2-6H2,1H3,(H,14,15,19) |
InChI Key |
ISAVMNVVFBKMDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the thiazole and tetrazole rings. One common method involves the reaction of a cyclohexanecarboxamide derivative with thioamide and azide compounds under specific conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques like chromatography and crystallization further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane with appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole and tetrazole rings allow it to bind to these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Cyclohexanecarboxamides
Several cyclohexanecarboxamide derivatives have been synthesized with varying substituents:
Key Observations :
- Tetrazole’s acidity (pKa ~4.9) contrasts with the basicity of aryl amines in analogues, altering solubility and pharmacokinetics .
Thiazole-Containing Analogues
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine () shares the thiazole-imine motif but differs in substituents:
- Substituents : 4-Chlorophenyl at thiazole C4 vs. methyl group in the target compound.
- Imine Linkage: 4-(Dimethylamino)benzylidene vs. cyclohexanecarboxamide-tetrazole.
Tetrazole-Based Analogues
6-Methyl-4-[(E)-(pyridin-3-ylmethylidene)amino]-2,3,4,5-tetrahydro-1,2,4-triazin-3-one () highlights the versatility of tetrazole-like systems:
- Structure: Combines tetrazinone and pyridine moieties.
- Comparison: The target compound’s tetrazole is non-planar (cyclohexane chair conformation), reducing conjugation but improving membrane permeability compared to planar triazinones .
Structural Confirmation
- X-ray Crystallography : Used for analogues like (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide to confirm imine geometry (). The target compound’s structure would require similar validation using SHELX or ORTEP software ().
Biological Activity
N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (CAS Number: 1212418-00-2) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a thiazole ring and a tetrazole moiety, which are known for their diverse pharmacological properties.
The molecular formula of this compound is , with a molecular weight of 292.36 g/mol. Its structural characteristics contribute to its biological activity, particularly in the context of cancer research and enzyme inhibition.
| Property | Value |
|---|---|
| CAS Number | 1212418-00-2 |
| Molecular Formula | C₁₂H₁₆N₆OS |
| Molecular Weight | 292.36 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Properties
Recent studies have indicated that thiazole derivatives, including this compound, may exhibit anticancer properties. Thiazoles are frequently explored for their ability to inhibit various cancer-related targets. For instance, compounds that share structural similarities with this compound have shown efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
In one study, thiazole derivatives demonstrated significant inhibition of the HSET (KIFC1) protein, which plays a crucial role in centrosome clustering in cancer cells. The inhibition led to the induction of multipolar spindle formation, resulting in increased cell death among centrosome-amplified cancer cells . This suggests that the compound may act similarly by disrupting mitotic processes.
Enzyme Inhibition
Thiazole derivatives are also known for their ability to inhibit various enzymes involved in metabolic processes. For example, some studies have highlighted the potential of thiazole-based compounds to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases . This inhibition may provide therapeutic avenues for conditions such as Alzheimer's disease.
Case Study 1: Inhibition of HSET
In vitro assays using human colon cancer cell lines treated with thiazole derivatives showed that compounds similar to this compound resulted in approximately 21% multipolarity in centrosome-amplified cells at concentrations of 15 μM. This was significantly higher than the control groups, which exhibited minimal effects .
Case Study 2: Antimicrobial Activity
Another study evaluated a series of thiazole derivatives for antimicrobial activity against various pathogens. The results indicated that certain derivatives displayed promising antibacterial effects, suggesting that this compound could be further investigated for its potential use as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
